![molecular formula C12H13BrN4O3 B7595334 2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)
2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This chemical compound is also known as BAY 11-7082 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol involves the inhibition of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell survival. By inhibiting NF-κB, this compound can reduce inflammation and induce apoptosis in cancer cells. This mechanism of action has been extensively studied and has been shown to be effective in various in vitro and in vivo models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-6. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to reduce the accumulation of amyloid-β, a protein that is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol has several advantages for lab experiments. It is a potent inhibitor of NF-κB and has been shown to be effective in various in vitro and in vivo models. Additionally, it has low toxicity and can be easily synthesized in the laboratory. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol. One potential direction is the development of new drugs based on its anti-inflammatory and anticancer properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, there is potential for the development of new materials for electronic and optical applications based on the properties of this compound.
Synthesemethoden
The synthesis method of 2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol involves the reaction of 2-bromo-4-nitrobenzaldehyde with pyrazole in the presence of sodium borohydride and acetic acid. The resulting product is then treated with ethanol to obtain this compound. This synthesis method has been extensively studied and optimized for the production of high-quality this compound.
Wissenschaftliche Forschungsanwendungen
2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and anticancer properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use in the development of new materials for electronic and optical applications.
Eigenschaften
IUPAC Name |
2-[4-[(2-bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O3/c13-11-5-10(17(19)20)1-2-12(11)14-6-9-7-15-16(8-9)3-4-18/h1-2,5,7-8,14,18H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIPRYAMYLLXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)NCC2=CN(N=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
![3-Methyl-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid](/img/structure/B7595264.png)

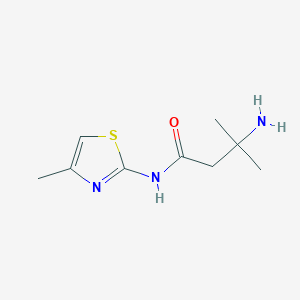
![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)
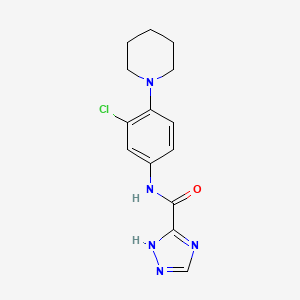
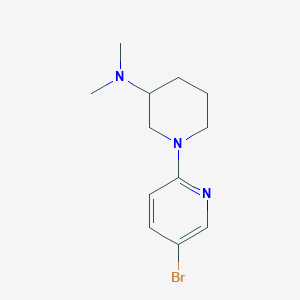
![N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B7595301.png)
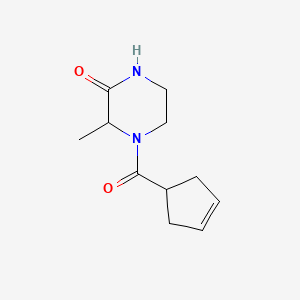
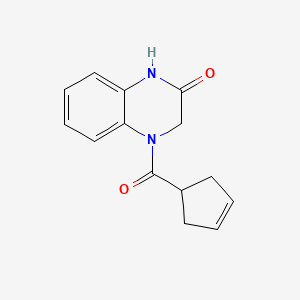
![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)

